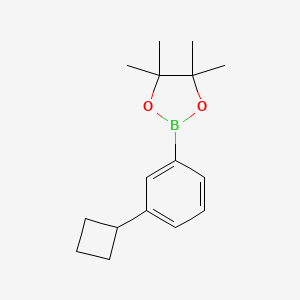

3-Cyclobutylphenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-(3-cyclobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)14-10-6-9-13(11-14)12-7-5-8-12/h6,9-12H,5,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMKDNHRLVKRFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

Key parameters include:

- Catalyst system : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) chloride (PdCl₂(dppf)) is frequently used due to its efficacy in facilitating oxidative addition with aryl bromides.

- Base : Potassium acetate (KOAc) or triethylamine (Et₃N) neutralizes HBr generated during the reaction.

- Solvent : 1,4-Dioxane or tetrahydrofuran (THF) at reflux (90–110°C) ensures solubility and reaction efficiency.

- Time : Typical reactions require 3–4 hours for completion, as evidenced by analogous syntheses of chlorophenylboronic esters.

A representative procedure involves heating 3-bromocyclobutylbenzene (10 mmol), B₂pin₂ (10 mmol), PdCl₂(dppf) (2 mol%), and KOAc (20 mmol) in 1,4-dioxane (120 mL) at 110°C under nitrogen for 3 hours. Workup includes extraction with ethyl acetate, washing with brine, and silica gel chromatography to isolate the product.

Challenges and Mitigation

- Steric hindrance : The cyclobutyl group may slow transmetallation steps. Increasing catalyst loading to 5 mol% or using more active catalysts like Pd(OAc)₂ with SPhos ligands can improve yields.

- Byproduct formation : Excess B₂pin₂ (1.2 equiv) suppresses deboronation side reactions.

Transesterification of Boronic Acids

An alternative route involves transesterification of 3-cyclobutylphenylboronic acid with pinacol. This method is advantageous when the boronic acid is readily available.

Procedure

- Reactants : 3-Cyclobutylphenylboronic acid (1 equiv), pinacol (1.2 equiv).

- Conditions : Reflux in toluene with a Dean-Stark trap to remove water.

- Workup : Distillation under reduced pressure (14 mmHg, 71°C) yields the ester.

This method is less common for arylboronic acids due to competing protodeboronation but has been successfully applied to alkylboronic esters like isobutylboronic acid pinacol ester (78–83% yield).

Analytical Characterization

Critical data for this compound include:

- Molecular formula : C₁₆H₂₃BO₂.

- Molecular weight : 258.17 g/mol.

- Spectroscopy :

- Storage : Stable at 2–8°C under anhydrous conditions.

Comparative Analysis of Synthetic Routes

Applications in Organic Synthesis

This compound serves as a key intermediate in Suzuki-Miyaura couplings for biaryl synthesis. Its steric profile favors coupling with electron-deficient aryl halides, enabling access to constrained cyclobutyl-containing architectures prevalent in drug discovery.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the products are biaryl or diaryl compounds.

Protodeboronation: This reaction involves the removal of the boronic ester group, usually in the presence of a protic solvent and a catalyst. The major product is the corresponding hydrocarbon.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).

Protodeboronation: Protic solvents (e.g., methanol), catalysts (e.g., palladium on carbon).

Major Products Formed

Suzuki-Miyaura Cross-Coupling: Biaryl or diaryl compounds.

Protodeboronation: Corresponding hydrocarbons.

Scientific Research Applications

3-Cyclobutylphenylboronic acid pinacol ester has several applications in scientific research:

Organic Synthesis: It is widely used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials.

Chemical Biology: It is used in the development of boron-containing compounds for biological applications, such as enzyme inhibitors and imaging agents.

Mechanism of Action

The mechanism of action of 3-Cyclobutylphenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Physical and Chemical Properties

Solubility

Pinacol esters generally exhibit superior solubility compared to their parent boronic acids. For example:

| Compound Type | Solubility in Chloroform | Solubility in Hydrocarbons |

|---|---|---|

| Phenylboronic Acid | Moderate | Very Low |

| Phenylboronic Acid Pinacol Ester | High | Low |

| Azaester Derivatives | High | Moderate |

3-Cyclobutylphenylboronic acid pinacol ester follows this trend, showing high solubility in chloroform and moderate solubility in hydrocarbons .

Molecular Characteristics

The cyclobutyl group imparts unique steric effects compared to bulkier substituents like trifluoromethyl or cyclopropylmethoxy, influencing reactivity in cross-coupling reactions .

Cross-Coupling Reactions

- 3-Cyclobutylphenyl Derivative : Used in palladium-catalyzed couplings to synthesize sterically hindered biaryls, leveraging the cyclobutyl group to modulate reaction rates and regioselectivity .

- Chloro-Substituted Derivatives (e.g., 3-Chloro-4-ethoxy-5-fluoro): Halogen substituents enhance electrophilicity, facilitating couplings with electron-rich partners .

- Trifluoromethyl Derivatives : Electron-withdrawing groups like -CF₃ stabilize intermediates in carbonylative couplings, enabling access to fluorinated aromatics .

Chemoselectivity

Control of boronic ester speciation allows iterative C=C bond formation. For instance, 3-cyclobutylphenylboronic ester’s stability under basic conditions enables sequential couplings without decomposition .

Thermal Stability

While direct thermal data for 3-cyclobutylphenylboronic ester is unavailable, thermogravimetric analysis (TGA) of related compounds shows mass loss thresholds >150°C, indicating robustness for high-temperature reactions .

Structure-Activity Relationships (SAR)

- Steric Effects : Cyclobutyl’s smaller ring size compared to cyclohexyl (CAS: 2096333-64-9 ) reduces steric hindrance, enhancing coupling efficiency.

- Electronic Effects : Electron-donating groups (e.g., -OCH₃ in 3-methoxy-2-nitro derivatives ) slow oxidative addition, while electron-withdrawing groups (e.g., -Cl ) accelerate it.

Biological Activity

3-Cyclobutylphenylboronic acid pinacol ester (CAS No. 2121514-70-1) is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various biochemical applications, including drug development and molecular recognition.

- Molecular Formula : C13H17BO2

- Molecular Weight : 219.09 g/mol

- Structure : The compound features a cyclobutyl group attached to a phenylboronic acid moiety, with a pinacol ester functional group that enhances its solubility and stability.

Biological Activity Overview

Research has indicated that boronic acid derivatives exhibit a range of biological activities, including:

- Antibacterial Activity : Some studies have reported that phenylboronic acids demonstrate antibacterial properties by inhibiting bacterial enzymes critical for cell wall synthesis.

- Antiviral Activity : Boronic acids have been explored for their potential to inhibit viral replication, particularly in the context of herpes simplex virus (HSV) and other viral pathogens.

- Anticancer Potential : Certain boronic acid compounds have shown promise in targeting cancer cells through mechanisms such as proteasome inhibition, which disrupts the degradation of regulatory proteins involved in cell cycle control.

1. Antiviral Activity Against HSV

A study by Furutachi et al. (2018) evaluated various boronic acid derivatives, including pinacol esters, for their antiviral activity against HSV-1. The results indicated that specific structural modifications significantly enhanced antiviral efficacy. The study found that compounds with a C-3 symmetrical structure exhibited improved inhibitory effects compared to their asymmetrical counterparts .

2. Antibacterial Mechanism

Research has demonstrated that boronic acids can inhibit the activity of β-lactamases, enzymes produced by bacteria to resist β-lactam antibiotics. A case study showed that this compound effectively restored the activity of amoxicillin against resistant strains of Escherichia coli in vitro . This suggests its potential role as an adjuvant in antibiotic therapy.

3. Cytotoxic Effects on Cancer Cells

In a cytotoxicity assay conducted on various cancer cell lines, this compound exhibited significant growth inhibition at micromolar concentrations. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways . This highlights its potential as a therapeutic agent in oncology.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 3-Cyclobutylphenylboronic acid pinacol ester, and how can purity be optimized?

Methodological Answer: Synthesis typically involves reacting 3-cyclobutylphenylboronic acid with pinacol in anhydrous diethyl ether or THF under inert conditions (argon/nitrogen). The reaction is catalyzed by mild Lewis acids (e.g., MgSO₄) to facilitate esterification. Purification is achieved via flash column chromatography using silica gel and a hexane/ethyl acetate gradient (95:5 to 80:20). Purity (>95%) is confirmed by ¹H/¹³C NMR and LC-MS. Contaminants like unreacted boronic acid are minimized by rigorous solvent drying and stoichiometric control .

Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR splitting patterns) during characterization?

Methodological Answer: Discrepancies in NMR signals (e.g., unexpected splitting or integration) may arise from residual solvents, diastereomeric impurities, or rotameric forms of the pinacol ester. To resolve this:

- Repeat NMR at elevated temperatures (50–60°C) to reduce rotational barriers.

- Use deuterated DMSO as a solvent to enhance signal resolution.

- Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy for functional group confirmation. Document solvent history and crystallization attempts to isolate pure phases .

Q. What are the primary applications of this compound in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: The compound serves as a key arylboronic ester partner in Suzuki reactions to construct biaryl motifs. Standard protocols use Pd(PPh₃)₄ (2–5 mol%) in a 1:1.2 molar ratio with aryl halides, dissolved in degassed DMF/H₂O (4:1). Reaction efficiency is monitored by TLC, and yields are optimized by adjusting base strength (e.g., K₂CO₃ vs. CsF) and temperature (80–100°C). Post-reaction purification employs extraction (EtOAc/H₂O) and recrystallization .

Advanced Research Questions

Q. How do steric effects of the cyclobutyl group influence reactivity in transition-metal-catalyzed couplings?

Methodological Answer: The cyclobutyl group introduces steric hindrance, slowing transmetallation steps in Pd-catalyzed reactions. To mitigate this:

- Use bulky, electron-rich ligands (e.g., SPhos or RuPhos) to stabilize the Pd center.

- Increase reaction temperatures (100–120°C) and extend reaction times (24–48 hrs).

- Screen solvents with high dielectric constants (e.g., dioxane) to improve catalyst turnover. Kinetic studies via in situ IR or GC-MS can identify rate-limiting steps .

Q. What strategies address low yields in couplings with electron-deficient aryl halides?

Methodological Answer: Electron-deficient partners (e.g., nitro-substituted aryl halides) often require:

- Pre-activation of the boronic ester via Miyaura borylation with pinacol to enhance electron density.

- Microwave-assisted synthesis (150°C, 30 min) to accelerate oxidative addition.

- Additives like tetrabutylammonium bromide (TBAB) to stabilize intermediates. Yield improvements are quantified by HPLC with internal standards .

Q. How can the hydrolytic stability of this boronic ester be assessed under physiological conditions?

Methodological Answer: Conduct stability assays in PBS (pH 7.4) at 37°C over 24–72 hrs. Monitor degradation via:

Q. What computational methods predict the electronic effects of cyclobutyl substitution on boronic ester reactivity?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.